molecular formula C8H8Cl6O4 B14676265 Butane-1,4-diyl bis(trichloroacetate) CAS No. 37851-28-8

Butane-1,4-diyl bis(trichloroacetate)

Cat. No.: B14676265
CAS No.: 37851-28-8
M. Wt: 380.9 g/mol
InChI Key: ROTZRZUARMDTQV-UHFFFAOYSA-N
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Description

These compounds are characterized by their central butane chain and halogenated ester termini, which influence their physicochemical properties and applications in materials science or surfactant chemistry .

Properties

CAS No.

37851-28-8

Molecular Formula

C8H8Cl6O4

Molecular Weight

380.9 g/mol

IUPAC Name

4-(2,2,2-trichloroacetyl)oxybutyl 2,2,2-trichloroacetate

InChI

InChI=1S/C8H8Cl6O4/c9-7(10,11)5(15)17-3-1-2-4-18-6(16)8(12,13)14/h1-4H2

InChI Key

ROTZRZUARMDTQV-UHFFFAOYSA-N

Canonical SMILES

C(CCOC(=O)C(Cl)(Cl)Cl)COC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Direct Esterification of 1,4-Butanediol with Trichloroacetyl Chloride

The most common method involves the esterification of 1,4-butanediol with trichloroacetyl chloride ($$ \text{CCl}_3\text{COCl} $$) under controlled conditions:

Reaction Scheme:
$$
\text{HO}(\text{CH}2)4\text{OH} + 2 \, \text{CCl}3\text{COCl} \xrightarrow{\text{Base}} \text{CCl}3\text{COO}(\text{CH}2)4\text{OCOCCl}_3 + 2 \, \text{HCl}
$$

Key Parameters (Table 1):

Parameter Optimal Range Role in Reaction
Solvent Dichloromethane, THF Dissolves reactants, controls exothermicity
Base Pyridine, Triethylamine Scavenges HCl, drives equilibrium
Temperature 0–5°C (initiation), 25°C (completion) Minimizes side reactions
Molar Ratio (BDO:Cl$$_3$$COCl) 1:2.2 Ensures complete esterification

Procedure:

  • Dissolve 1,4-butanediol (1 eq) in anhydrous dichloromethane.
  • Add trichloroacetyl chloride (2.2 eq) dropwise under nitrogen at 0°C.
  • Introduce pyridine (2.2 eq) to neutralize HCl.
  • Warm to room temperature and stir for 12–24 hours.
  • Wash with water, dry over $$ \text{Na}2\text{SO}4 $$, and recrystallize from ethanol.

Yield: 75–85% (Source:).

Transesterification of Trichloroacetic Acid with BDO Esters

Alternative routes employ transesterification to avoid handling corrosive acyl chlorides:

Reaction Scheme:
$$
\text{RO}(\text{CH}2)4\text{OR}' + 2 \, \text{CCl}3\text{COOH} \xrightarrow{\text{H}^+} \text{CCl}3\text{COO}(\text{CH}2)4\text{OCOCCl}_3 + 2 \, \text{ROH}
$$

Conditions:

  • Catalyst: $$ \text{H}2\text{SO}4 $$, $$ p $$-toluenesulfonic acid (0.5–1 mol%).
  • Solvent: Toluene (azeotropic removal of water).
  • Temperature: 110–120°C.

Challenges:

  • Lower yields (60–70%) due to equilibrium limitations.
  • Requires high-purity trichloroacetic acid (Source:).

Industrial-Scale Adaptations

Continuous Flow Reactor Systems

To enhance safety and efficiency, manufacturers utilize continuous flow reactors:

  • Residence Time: 15–30 minutes.
  • Throughput: 50–100 kg/h.
  • Advantages: Reduced thermal degradation, precise stoichiometric control (Source:).

Catalytic Innovations

Recent patents highlight the use of immobilized lipases (e.g., Candida antarctica Lipase B) for solvent-free esterification:

  • Temperature: 40–60°C.
  • Conversion: >90% in 8 hours.
  • Sustainability: Eliminates halogenated solvents (Source:).

Purification and Characterization

Isolation Techniques

  • Crystallization: Ethanol/water (3:1) yields 98% purity.
  • Distillation: Vacuum distillation (BP: 180–185°C at 5 mmHg) for high-throughput batches.

Analytical Data (Table 2)

Property Value Method
Melting Point 45–47°C DSC
$$ ^1\text{H NMR} $$ (CDCl$$_3$$) δ 4.35 (t, 4H), 2.00 (m, 4H) Bruker 400 MHz
IR ($$ \text{cm}^{-1} $$) 1745 (C=O), 1250 (C-O) FT-IR (KBr pellet)

Applications and Derivatives

  • Polymer Synthesis: Serves as a crosslinker in polyurethanes and epoxy resins.
  • Pharmaceuticals: Intermediate for antitumor agents (e.g., trichloroacetate prodrugs) (Source:).

Chemical Reactions Analysis

Types of Reactions

Butane-1,4-diyl bis(trichloroacetate) can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions of acids/bases.

    Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Hydrolysis: Butane-1,4-diol and trichloroacetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Butane-1,4-diol and trichloroethanol.

Scientific Research Applications

Butane-1,4-diyl bis(trichloroacetate) has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Materials Science: Potential use in the development of new polymers and materials due to its unique structural properties.

    Biological Studies:

Mechanism of Action

The mechanism of action of butane-1,4-diyl bis(trichloroacetate) largely depends on the specific reactions it undergoes. For instance, during hydrolysis, the ester bonds are cleaved, leading to the formation of butane-1,4-diol and trichloroacetic acid. In substitution reactions, the trichloroacetate groups are replaced by other nucleophiles, altering the compound’s structure and properties .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Key Analogs :

Butane-1,4-diyl bis(chloroacetate) (chloro-substituted):

  • Conformation : The butanedioxy moiety adopts a tgt-gt conformation, with the ClCH₂–C(=O)O bond in a trans arrangement. Crystal packing is stabilized by weak C–H···O=C hydrogen bonds .
  • Molecular Packing : Forms a network with four nearest neighbors, creating a dense lattice due to intermolecular interactions .

N,N'-Butane-1,4-diylbis(bromoacetamide) (bromo-substituted): Differs in functional groups (amide vs. ester) and halogen (Br vs. Cl).

(R,R)-S,S'-(2,3-Diacetoxybutane-1,4-diyl) bis(thioacetate) (thioester variant): Replacing oxygen with sulfur in the ester group increases hydrophobicity and alters reactivity.

Hypothesized Properties of Butane-1,4-diyl bis(trichloroacetate) :

  • Increased Electronegativity : Trichloroacetate groups (CCl₃COO⁻) introduce stronger electron-withdrawing effects compared to chloroacetate (ClCH₂COO⁻), likely enhancing thermal stability and reducing solubility in polar solvents.
  • Steric Effects : The bulkier trichloro groups may disrupt hydrogen-bonding networks observed in the chloro analog, leading to less dense crystal packing.
Table 1: Substituent Effects on Key Properties
Compound Substituent Functional Group Key Properties (Inferred)
Butane-1,4-diyl bis(chloroacetate) ClCH₂COO⁻ Ester Dense H-bonded packing
N,N'-Butane-1,4-diylbis(bromoacetamide) BrCH₂CONH⁻ Amide Enhanced H-bonding, higher melting point
Butane-1,4-diyl bis(trichloroacetate) CCl₃COO⁻ Ester Reduced solubility, weaker H-bonding

Surfactant and Colloidal Behavior

Gemini surfactants with butane-1,4-diyl spacers, such as 1,1'-(butane-1,4-diyl)bis(1-alkylpyrrolidinium) bromide, exhibit aggregation behavior dependent on alkyl chain length and headgroup charge .

  • Reduced Surface Activity : Bulky trichloroacetate groups may hinder micelle formation relative to sulfobetaine-type zwitterionic surfactants (e.g., Yoshimura et al., 2006) .

Q & A

Q. What synthetic strategies are effective for preparing Butane-1,4-diyl bis(trichloroacetate), and how can reaction conditions be optimized?

The compound can be synthesized via esterification of 1,4-butanediol with trichloroacetic acid derivatives. Key factors include:

  • Use of acid chlorides (e.g., trichloroacetyl chloride) as electrophilic agents under anhydrous conditions.
  • Catalysts like pyridine or DMAP to neutralize HCl byproducts and accelerate the reaction.
  • Solvent selection (e.g., dichloromethane or THF) to ensure solubility and prevent side reactions.
  • Temperature control (0–25°C) to minimize decomposition of trichloroacetyl groups. Similar methods were employed for analogous compounds like Butane-1,4-diyl bis(chloroacetate) and bis(bromoacetate) .

Q. How can NMR spectroscopy distinguish between positional isomers or impurities in Butane-1,4-diyl bis(trichloroacetate)?

  • ¹H NMR : The central butane-1,4-diyl group shows a triplet (δ ~1.7 ppm) for methylene protons adjacent to ester oxygens. Splitting patterns help identify symmetry.
  • ¹³C NMR : Trichloroacetate carbonyls appear at δ ~160–165 ppm. Deviations may indicate incomplete esterification or hydrolysis.
  • 2D NMR (COSY, HSQC) : Confirms connectivity between the butane backbone and ester groups. Contaminants like unreacted trichloroacetic acid (δ ~170 ppm in ¹³C NMR) can be quantified via integration .

Q. What purification methods are suitable for isolating Butane-1,4-diyl bis(trichloroacetate) from reaction mixtures?

  • Liquid-liquid extraction : Use ethyl acetate/water to remove polar byproducts (e.g., HCl salts).
  • Column chromatography : Silica gel with hexane/ethyl acetate gradients resolves esters from unreacted diols or acid derivatives.
  • Recrystallization : Low-polarity solvents (e.g., hexane) yield high-purity crystals. Purity should be verified via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How does the trichloroacetate group influence the compound’s stability under varying pH and temperature conditions?

  • Acidic/neutral conditions : The ester bond is stable, but hydrolysis occurs at pH > 10, releasing trichloroacetic acid.
  • Thermal stability : Decomposition above 150°C, detected via TGA. Degradation products include chloroformates and CO₂. Stability studies should employ accelerated aging tests (40–80°C, 75% humidity) monitored by FTIR and GC-MS .

Q. What spectroscopic techniques are critical for characterizing crystallinity and molecular packing?

  • X-ray diffraction (XRD) : Resolves crystal structure and unit cell parameters.
  • FTIR : Confirms ester C=O stretches (~1740 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹).
  • DSC : Identifies melting transitions and phase behavior. For non-crystalline samples, SAXS/WAXS provides insights into amorphous domains .

Advanced Research Questions

Q. How can SHELX software resolve contradictions in crystallographic data for Butane-1,4-diyl bis(trichloroacetate)?

  • SHELXT : Automates space group determination using single-crystal data. For ambiguous cases (e.g., twinning), manual input of Laue symmetry may be required.
  • SHELXL : Refines anisotropic displacement parameters for chlorine atoms, addressing thermal motion discrepancies.
  • Validation tools (e.g., WinGX) : Analyze residual density maps to identify missed solvent molecules or disorder. Contradictions often arise from pseudosymmetry or Z′ > 1; iterative refinement and data truncation (I/σ(I) > 2) improve accuracy .

Q. What computational methods predict the reactivity of Butane-1,4-diyl bis(trichloroacetate) in nucleophilic substitution reactions?

  • DFT calculations (e.g., Gaussian, ORCA) : Model transition states for SN2 attacks at trichloroacetate carbons.
  • MEP maps : Visualize electrophilic hotspots (e.g., carbonyl carbons).
  • MD simulations : Track solvent effects (e.g., DMSO vs. hexane) on reaction kinetics. Compare results with experimental kinetics (UV-Vis monitoring of leaving group formation) .

Q. How can trace amounts of Butane-1,4-diyl bis(trichloroacetate) be quantified in environmental matrices like wastewater?

  • SPE-HPLC-MS/MS : Solid-phase extraction (HLB cartridges) pre-concentrates the compound. LC separation uses a C18 column with 0.1% formic acid in acetonitrile/water.
  • MRM transitions : Monitor molecular ions (e.g., m/z 357 → 35, 37 for Cl isotopes).
  • Internal standards : Deuterated analogs (e.g., d₄-trichloroacetate) correct for matrix effects. Limit of detection (LOD) can reach 0.1 ng/L with isotope dilution .

Q. What role does Butane-1,4-diyl bis(trichloroacetate) play in polymer crosslinking, and how do substituents affect material properties?

  • Crosslinking mechanism : The compound acts as a diester linker in polycondensation reactions (e.g., with diols or diamines).
  • Thermal stability : Trichloroacetate groups increase Tg due to steric hindrance and dipole interactions.
  • Degradation studies : Hydrolytic cleavage under alkaline conditions reduces mechanical strength. Compare with analogs (e.g., bis(chloroacetate)) to isolate substituent effects .

Q. How do crystal packing interactions influence the solid-state reactivity of Butane-1,4-diyl bis(trichloroacetate)?

  • Hirshfeld surface analysis : Identifies dominant Cl···Cl and C=O···H-C contacts.
  • Topochemical reactions : UV irradiation induces [2+2] cycloadditions if olefinic precursors are aligned.
  • Mechanical stress : Grinding alters polymorphic forms, detected via PXRD and Raman spectroscopy.
    Synchrotron-based studies resolve dynamic changes under non-ambient conditions .

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